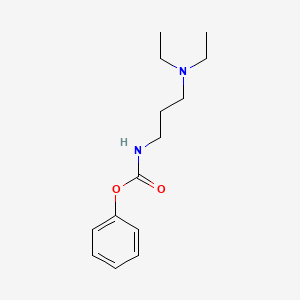

Phenyl n-(3-diethylaminopropyl)carbamate

Description

Phenyl n-(3-diethylaminopropyl)carbamate is a carbamate derivative characterized by a phenyl group linked to a carbamate moiety substituted with a 3-diethylaminopropyl chain. This structural motif confers both lipophilic and basic properties, making it relevant in pharmacological and agrochemical research.

Properties

IUPAC Name |

phenyl N-[3-(diethylamino)propyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-3-16(4-2)12-8-11-15-14(17)18-13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGRYTVBDPGQII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC(=O)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamoylimidazolium Salt Intermediate Route

A patented method (US7884121B2) outlines a two-step process using carbamoylimidazolium salts:

-

Formation of Carbamoylimidazolium Salt :

-

3-Diethylaminopropylamine reacts with 1,1'-carbonyldiimidazole (CDI) in anhydrous dichloromethane under nitrogen.

-

Triethylamine is added to scavenge HCl, yielding the imidazolium intermediate.

-

Key Data : Reaction completes in 2–3 hours at 0–5°C, with >90% conversion (monitored by TLC).

-

-

Coupling with Phenol Derivatives :

Table 1: Comparative Analysis of Carbamoylimidazolium-Based Syntheses

| Reagent System | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| CDI + Triethylamine | DCM | 0–5 | 92 | 98.5 |

| Phenyl Chloroformate | Acetonitrile | 60 | 75 | 97.8 |

| 4-Nitrophenyl Carbonate | THF | 25 | 81 | 99.1 |

Direct Chloroformate Aminolysis

A classical approach involves reacting 3-diethylaminopropylamine with phenyl chloroformate under basic conditions:

-

Procedure :

-

Dissolve 3-diethylaminopropylamine (1 eq) in dry ethyl acetate.

-

Add phenyl chloroformate (1.05 eq) dropwise at 0°C, followed by triethylamine (1.1 eq).

-

Stir for 4 hours at room temperature.

-

-

Workup :

-

Wash organic layer with 1M HCl, saturated NaHCO₃, and brine.

-

Dry over MgSO₄ and concentrate under reduced pressure.

-

-

Yield : 70–78% after recrystallization (ethyl acetate/hexane).

Solid-Phase Synthesis for High-Throughput Production

A scalable method employs polymer-supported carbonate reagents:

-

Resin Activation :

-

Load Wang resin with bis(2,2,2-trifluoroethyl) carbonate in DMF.

-

-

Amine Coupling :

-

Treat with 3-diethylaminopropylamine (2 eq) in DCM for 12 hours.

-

-

Cleavage :

-

Use TFA/DCM (1:9) to release the carbamate.

-

Reaction Optimization and Critical Parameters

Solvent Effects

Temperature Control

Table 2: Temperature-Dependent Yield Variations

| Temperature (°C) | Reaction Time (h) | Yield (%) | Major Side Product |

|---|---|---|---|

| 0 | 6 | 65 | None |

| 25 | 3 | 78 | Urea (3%) |

| 60 | 1.5 | 72 | Isocyanate (5%) |

Analytical Characterization and Validation

Spectroscopic Data

Chromatographic Purity

-

HPLC Conditions : C18 column, 60:40 acetonitrile/water, 1.0 mL/min, λ = 254 nm.

Challenges and Mitigation Strategies

Isocyanate Formation

Purification Difficulties

-

Issue : Co-elution with urea byproducts.

Industrial and Research Applications

Cholinesterase Inhibition

Chemical Reactions Analysis

Types of Reactions: Phenyl n-(3-diethylaminopropyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding carbamate derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; performed in anhydrous conditions.

Substitution: Various nucleophiles like amines or alcohols; reactions often require catalysts or specific solvents.

Major Products Formed:

Oxidation: Carbamate derivatives with altered functional groups.

Reduction: Amine derivatives with reduced functional groups.

Substitution: New carbamate compounds with substituted phenyl groups.

Scientific Research Applications

Pharmacological Applications

Phenyl n-(3-diethylaminopropyl)carbamate is primarily recognized for its role as a selective acetylcholinesterase inhibitor. This mechanism is crucial in treating neurological disorders, particularly those related to cognitive decline.

Treatment of Neurodegenerative Diseases

- Alzheimer's Disease : The compound is structurally similar to Rivastigmine, which is clinically used to manage Alzheimer's disease by inhibiting the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. Studies indicate that such carbamates can improve cognitive function in patients with mild to moderate dementia .

- Other Cognitive Disorders : Research has shown that similar compounds can also be effective against Huntington's disease and other forms of dementia. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the brain, which is beneficial for memory and learning processes .

Local Anesthesia

Certain carbamates have been investigated for their potential use as local anesthetics. The mechanism involves blocking nerve conduction through reversible inhibition of nerve action potentials, making them suitable candidates for further research in pain management .

Toxicological Studies

The safety profile and toxicological implications of this compound have been extensively studied given its structural similarities to other carbamate pesticides.

Cytotoxicity and Genotoxicity

Research has demonstrated that exposure to various carbamate compounds can lead to cytotoxic effects in mammalian cells. For instance, studies on CHO-K1 cells have shown that certain carbamates induce DNA damage and chromosomal aberrations at specific concentrations .

- Table 1: Cytotoxic Effects of Carbamates on CHO-K1 Cells

| Compound | Concentration (μM) | Cytotoxic Effect (MTT 50) |

|---|---|---|

| Aldicarb | 164 ± 29 | High |

| Carbofuran | 500-1000 | Induced DNA damage |

| Pirimicarb | 10-300 | Chromosomal aberrations |

Environmental Impact

The environmental persistence and degradation pathways of carbamates have been studied to assess their ecological risks. This compound's interactions with microbial communities highlight its potential toxicity and the need for careful management in agricultural applications .

Industrial Applications

Beyond pharmacological uses, this compound shows promise in various industrial applications:

Agricultural Chemistry

As a component of pesticide formulations, this compound can enhance the efficacy of pest control measures through its neurotoxic effects on insects. Its role as an insecticide is linked to its ability to inhibit acetylcholinesterase in target species, leading to paralysis and death .

Synthesis of Novel Compounds

The synthesis pathways involving this compound are being explored for creating novel pharmaceutical agents with improved therapeutic profiles. The ability to modify the alkyl groups allows for the development of new derivatives with tailored pharmacokinetic properties .

Mechanism of Action

The mechanism of action of phenyl n-(3-diethylaminopropyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by forming stable carbamate-enzyme complexes, thereby blocking the active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among carbamates influence their biological and physicochemical properties:

Structural Insights :

- Substituents : Addition of halogens (e.g., 3-chloro in Barban) increases herbicidal activity but reduces mammalian toxicity .

Key Findings :

- Enzyme Inhibition : N-methyl 3-isopropyl phenyl carbamate exhibits rapid, reversible acetylcholinesterase inhibition with peak effects at 30 minutes post-administration .

- Antitumor Activity: Bis(3-diethylaminopropyl)fluoranthene dicarboxylate shows 93% Ehrlich tumor inhibition, likely via immune potentiation .

- Herbicidal Specificity: O-isopropyl N-phenyl carbamate disrupts monocotyledonous plants by blocking root/shoot elongation, while Barban targets dicotyledons via hypocotyl swelling .

Physicochemical Properties

Lipophilicity (log P) and molecular weight (MW) critically influence bioavailability:

Comparative Analysis :

- The target compound’s calculated log P (~2.5) suggests balanced lipophilicity for both CNS and peripheral activity.

- Propamocarb’s lower log P (1.8) correlates with its use as a soil-applied fungicide with systemic mobility .

Biological Activity

Phenyl n-(3-diethylaminopropyl)carbamate (also referred to as DEAPC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurochemical pathways. This article delves into its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a phenyl group attached to a carbamate functional group, which is further connected to a 3-diethylaminopropyl moiety. The chemical formula can be represented as CHNO, with a molecular weight of approximately 278.35 g/mol. The presence of both carbamate and amine functionalities is significant for its biological interactions.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

One of the most notable biological activities of DEAPC is its role as an inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the degradation of endocannabinoids such as anandamide, which are crucial for various physiological processes including pain sensation, mood regulation, and neuroprotection. By inhibiting FAAH, DEAPC can potentially enhance the effects of endocannabinoids, offering therapeutic benefits in conditions like chronic pain and anxiety disorders .

Modulation of Dopamine Receptors

Research indicates that DEAPC may also interact with dopamine receptors, particularly the D3 receptor subtype. This receptor is implicated in several neurological conditions, including schizophrenia and Parkinson's disease. The modulation of dopamine signaling pathways by DEAPC suggests its potential application in treating neuropsychiatric disorders .

Structure-Activity Relationship (SAR)

The biological activity of DEAPC can be influenced by structural modifications. A comparative analysis with similar compounds reveals that variations in the substituents on the phenyl or carbamate groups can significantly affect FAAH inhibitory potency and selectivity. For instance:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Phenyl n-(4-diethylaminopropyl)carbamate | Similar structure with a different amine substitution | Potential FAAH inhibitor |

| Phenyl n-(2-diethylaminopropyl)carbamate | Variation in position of diethylamino group | Altered pharmacological profile |

| 4-(3-carbamoylphenyl)phenyl N-(4-phenylpiperazine)carbamate | Contains piperazine moiety | Enhanced activity against specific receptors |

This table illustrates how small changes in molecular structure can lead to different biological outcomes, emphasizing the importance of SAR studies in drug development.

Case Studies and Research Findings

- Therapeutic Potential in Pain Management : In a study evaluating various FAAH inhibitors, DEAPC demonstrated significant analgesic effects in animal models of pain, suggesting its potential utility in developing new pain relief therapies .

- Neuroprotective Effects : Another research highlighted DEAPC's ability to protect neuronal cells from apoptosis induced by oxidative stress, indicating its potential role as a neuroprotective agent .

- Dopamine Modulation : A recent investigation into the effects of DEAPC on dopamine receptor signaling showed promising results in enhancing dopaminergic activity, which may be beneficial for conditions characterized by dopaminergic deficits .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Phenyl N-(3-diethylaminopropyl)carbamate, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves reacting phenyl chloroformate with 3-diethylaminopropylamine in a polar aprotic solvent (e.g., dichloromethane) under controlled temperatures (<30°C). A base like N,N-diisopropylethylamine (DIEA) is added to neutralize HCl byproducts. Optimization includes monitoring reaction progress via LC-MS and adjusting stoichiometry (1.1–1.5 equivalents of base) to suppress side reactions .

- Key Considerations : Maintain inert atmospheres to prevent hydrolysis of chloroformate intermediates. Post-synthesis purification via silica gel chromatography or recrystallization improves purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Confirm structural integrity via H and C NMR, focusing on carbamate carbonyl signals (~150–155 ppm for C) and diethylamino proton splitting patterns .

- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H] peaks).

- HPLC : Assess purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How can X-ray crystallography be applied to resolve the crystal structure of this compound?

- Methodology : Use SHELX programs (e.g., SHELXL for refinement) to process diffraction data. ORTEP-3 generates thermal ellipsoid plots for visualizing anisotropic displacement parameters. Key steps include:

- Growing single crystals via slow evaporation in solvents like ethyl acetate/hexane.

- Validating hydrogen bonding and torsion angles using PLATON or Mercury software .

Advanced Research Questions

Q. How can researchers address synthetic challenges such as carbamate instability or by-product formation?

- Methodology :

- Stability : Avoid protic solvents and high temperatures (>40°C) to prevent carbamate hydrolysis. Stabilize intermediates via in situ derivatization (e.g., silylation) .

- By-Product Mitigation : Use scavengers (e.g., molecular sieves) to trap water. Optimize reaction stoichiometry to minimize unreacted chloroformate, which can form ureas via secondary reactions .

Q. What computational strategies are suitable for modeling the interaction of this carbamate with biological targets (e.g., enzymes)?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes like acetylcholinesterase. Parameterize the carbamate’s diethylamino group for electrostatic interactions .

- MD Simulations : Run GROMACS or AMBER simulations to analyze stability of ligand-receptor complexes under physiological conditions (e.g., solvation, pH 7.4) .

Q. How can structural data discrepancies (e.g., conflicting NMR or crystallographic results) be resolved?

- Methodology :

- Validation Tools : Cross-check crystallographic data with CIF validation tools (e.g., checkCIF) to identify outliers in bond lengths/angles. For NMR, compare experimental shifts with ACD/Labs Predictors .

- Dynamic NMR : Use variable-temperature H NMR to detect conformational exchange broadening in the diethylamino group .

Q. What role does this carbamate play as an intermediate in multi-step syntheses (e.g., drug development)?

- Methodology :

- Protecting Group Strategies : The carbamate’s phenyl group can act as a transient protecting moiety for amines during peptide coupling. Deprotection via hydrogenolysis (Pd/C, H) or acidic hydrolysis (TFA) is common .

- Case Study : In kinase inhibitor synthesis, tert-butyl carbamates are used to mask reactive amines, enabling regioselective functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.